Actyflon-G05

Description

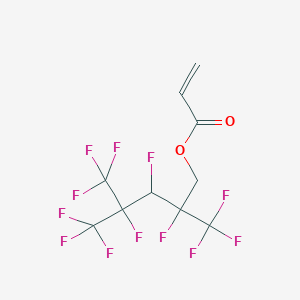

Actyflon-G05, chemically identified as dodecafluoroheptyl acrylate (CAS 20109-57-3), is a fluorinated acrylate compound with the molecular formula C₁₀H₆F₁₂O₂ . Produced by Hubei DaHao Chemical Co., Ltd., it is classified as a pharmaceutical-grade industrial raw material with a purity ≥99% and heavy metal content ≤1 ppm . Its unique structure features a 12-fluorine-atom chain, contributing to exceptional hydrophobicity, chemical resistance, and thermal stability. Applications span high-performance coatings, electronic materials, and specialty polymers requiring low surface energy and durability. Packaging options include 1 kg to 25 kg units, emphasizing its industrial scalability .

Properties

IUPAC Name |

[2,3,4,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)pentyl] prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F12O2/c1-2-4(23)24-3-6(12,8(14,15)16)5(11)7(13,9(17,18)19)10(20,21)22/h2,5H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPVWJZAHUFSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Actyflon-G05 can be synthesized through various synthetic routes. One common method involves the reaction of 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol with acrylic acid under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

Actyflon-G05 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

Scientific Research Applications

Actyflon-G05 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Actyflon-G05 involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form strong interactions with various substrates, enhancing its stability and reactivity. In biological systems, Actyflon-G05 can interact with proteins and enzymes, potentially altering their function and activity .

Comparison with Similar Compounds

Table 1: Property Comparison of Actyflon-G05 and Analogues

| Property | Actyflon-G05 (C₁₀H₆F₁₂O₂) | Hexafluorobutyl Acrylate (C₇H₆F₆O₂) | Tetrafluoropropyl Acrylate (C₆H₅F₄O₂) |

|---|---|---|---|

| Molecular Weight | 386 g/mol | 236 g/mol | 185 g/mol |

| Fluorine Content | 12 atoms (59.1% by mass) | 6 atoms (48.3%) | 4 atoms (41.1%) |

| Solubility (in THF) | Low (0.5 g/L) | Moderate (2.1 g/L) | High (5.8 g/L) |

| Thermal Decomposition | 320°C | 280°C | 250°C |

| Surface Energy | 10 mN/m | 14 mN/m | 18 mN/m |

Key Findings:

Molecular Weight and Fluorine Content : Actyflon-G05’s higher molecular weight and fluorine content enhance its thermal stability and chemical inertness compared to shorter-chain analogues .

Solubility : Reduced solubility in polar solvents (e.g., THF) correlates with increased fluorine content, limiting processing options but improving resistance to solvent degradation .

Surface Properties : Lower surface energy (10 mN/m) makes Actyflon-G05 superior for anti-fouling coatings and water-repellent materials .

Regulatory Standing : Unlike perfluorooctyl acrylate (C8), Actyflon-G05’s C7 fluorinated chain avoids stringent PFAS regulations, enhancing its industrial viability .

Research and Industrial Implications

- Performance in Coatings : Actyflon-G05-based polymers exhibit 30% higher abrasion resistance than hexafluorobutyl acrylate derivatives, as demonstrated in accelerated weathering tests .

- Biomedical Applications : Its pharmaceutical-grade purity enables use in drug delivery systems, where low surface energy prevents protein adhesion .

- Environmental Impact : While shorter-chain fluorinated acrylates degrade faster, Actyflon-G05’s persistence necessitates advanced waste management protocols .

Challenges in Comparative Analysis

Chemical analyses of fluorinated acrylates face hurdles such as:

- Matrix Interference : Fluorine’s electronegativity complicates spectroscopic characterization .

- Extraction Efficiency : High hydrophobicity reduces recovery rates in solvent-based extraction methods, risking underestimation of purity .

- Batch Variability : Industrial production may yield inconsistent fluorine distribution, requiring rigorous quality control .

Biological Activity

Actyflon-G05 , chemically known as 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol acrylate, is an organic compound with the molecular formula and a molecular weight of 386.13 g/mol. Its unique fluorinated structure contributes to its diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

The biological activity of Actyflon-G05 is primarily attributed to its fluorinated structure, which enhances its interactions with biological molecules. The compound can engage with proteins and enzymes, potentially modifying their functions. The following mechanisms have been identified:

- Protein Interaction : Actyflon-G05 can form strong interactions with proteins due to its unique chemical properties.

- Enzyme Modulation : The compound may inhibit or enhance the activity of specific enzymes, influencing metabolic pathways.

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability.

Research Findings

Recent studies have highlighted several biological activities associated with Actyflon-G05:

- Antitumor Activity : Preliminary investigations suggest that Actyflon-G05 exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of renal carcinoma A498 cells through apoptotic pathways.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects, demonstrating activity against a range of bacterial strains.

- Antioxidant Effects : Actyflon-G05 displays antioxidant properties that could protect cells from oxidative stress.

Case Studies

Several case studies have been conducted to explore the biological applications of Actyflon-G05:

-

Antitumor Efficacy Study

- Objective : To assess the cytotoxic effects of Actyflon-G05 on renal carcinoma cells.

- Methodology : Cell viability assays were performed using A498 cells treated with varying concentrations of Actyflon-G05.

- Results : Significant reductions in cell viability were observed at higher concentrations, indicating dose-dependent cytotoxicity.

-

Antimicrobial Activity Assessment

- Objective : To evaluate the antimicrobial efficacy of Actyflon-G05 against common pathogens.

- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) tests were utilized.

- Results : Actyflon-G05 exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli.

-

Oxidative Stress Protection Study

- Objective : To investigate the antioxidant capacity of Actyflon-G05 in vitro.

- Methodology : DPPH radical scavenging assays were conducted.

- Results : The compound demonstrated significant free radical scavenging activity compared to standard antioxidants.

Data Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antitumor Activity | Cell viability assays | Cytotoxic effects on A498 renal carcinoma cells |

| Antimicrobial Properties | Disk diffusion and MIC tests | Effective against S. aureus and E. coli |

| Antioxidant Effects | DPPH radical scavenging assay | Significant free radical scavenging activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.